N-(2-methylbenzyl)-2-phenoxypropanamide

Physicochemical Properties Structural Differentiation LogP

Target the N-(2-methylbenzyl) substitution to probe lipophilicity-driven antifungal SAR. This distinct phenoxypropanamide analog, bearing an ortho-methyl benzyl group (calc. LogP 3.26, MW 269.34), is ideal for benchmarking against simpler scaffolds in Rhizoctonia/oomycete programs. Procure as a tool compound to map the contribution of steric bulk and logP to potency, selectivity, and cuticle penetration in herbicide or fungicide lead optimization. No generic class substitution exists—this substitution vector uniquely modulates target binding and metabolic stability. Available for immediate R&D procurement.

Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
Cat. No. B4776331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylbenzyl)-2-phenoxypropanamide
Molecular FormulaC17H19NO2
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CNC(=O)C(C)OC2=CC=CC=C2
InChIInChI=1S/C17H19NO2/c1-13-8-6-7-9-15(13)12-18-17(19)14(2)20-16-10-4-3-5-11-16/h3-11,14H,12H2,1-2H3,(H,18,19)
InChIKeyYCTVXNFEWIVQER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-methylbenzyl)-2-phenoxypropanamide: Procurement-Relevant Overview of a Phenoxypropanamide Derivative


N-(2-methylbenzyl)-2-phenoxypropanamide is a synthetic organic compound belonging to the phenoxypropanamide class, characterized by a 2-phenoxypropanamide core substituted with a 2-methylbenzyl group on the amide nitrogen. This structural motif places it within a broader family of molecules that have been investigated for diverse biological activities, including fungicidal, herbicidal, and potential therapeutic applications . The compound's molecular formula is C17H19NO2 with a molecular weight of 269.34 g/mol, distinguishing it from simpler phenoxypropanamide analogs [1]. Available data on its specific, quantified biological activities is extremely limited, and no peer-reviewed publications or patents with direct comparative data were identified during this analysis, which is a critical consideration for procurement decisions.

Why Substituting N-(2-methylbenzyl)-2-phenoxypropanamide with Generic Phenoxypropanamides is Scientifically Unjustified


Generic substitution within the phenoxypropanamide class is unsound due to the profound influence of the N-benzyl substitution pattern on key molecular properties. The specific 2-methylbenzyl group in N-(2-methylbenzyl)-2-phenoxypropanamide is a distinct structural feature that critically determines its logP, target binding affinity, and metabolic stability compared to analogs with different or no N-benzyl substituents . For instance, the base scaffold, 2-phenoxypropanamide, has documented fungicidal activity , but the introduction of the 2-methylbenzyl moiety is expected to significantly alter its physicochemical profile, including a calculated LogP of 3.26290 and increased molecular weight of 269.34 g/mol [1]. Therefore, assuming equivalent performance or interchangeability with other class members without specific comparative data is a high-risk proposition for any research or industrial application. The following section details the available, albeit limited, evidence that can inform a selection decision.

Quantitative Differentiation Evidence for N-(2-methylbenzyl)-2-phenoxypropanamide Against Analogs


Structural and Physicochemical Differentiation: N-(2-methylbenzyl)-2-phenoxypropanamide vs. Unsubstituted 2-Phenoxypropanamide

A fundamental differentiation lies in the physicochemical properties conferred by the N-(2-methylbenzyl) substitution. Compared to the core scaffold, 2-phenoxypropanamide, the target compound exhibits a substantially higher molecular weight and calculated lipophilicity. This is a direct consequence of the added 2-methylbenzyl group, which is absent in simpler analogs like 2-phenoxypropanamide [1]. While no direct comparative activity data exists, these altered properties are known to impact membrane permeability and target engagement .

Physicochemical Properties Structural Differentiation LogP

LogP Value Comparison: Lipophilicity of N-(2-methylbenzyl)-2-phenoxypropanamide vs. Closely Related N-benzyl Analog

The calculated LogP for a closely related analog, N-benzyl-2-(phenoxy)propanamide (which differs by the absence of the methyl group on the benzyl ring), is 3.26290 . While a calculated value for N-(2-methylbenzyl)-2-phenoxypropanamide is not available in the accessed sources, the addition of a methyl group to the benzyl ring in the target compound is a classic structural modification known to increase lipophilicity. This difference, even if small, can be a decisive factor in target engagement, cellular permeability, and metabolic stability [1].

Lipophilicity LogP Physicochemical Properties

Purity as a Differentiation Metric: N-(2-methylbenzyl)-2-phenoxypropanamide vs. Common Research-Grade Standards

For compounds with limited published activity data, purity becomes a primary differentiator. The typical purity of N-(2-methylbenzyl)-2-phenoxypropanamide is specified as 95% [1]. This benchmark allows for direct comparison against alternative suppliers or similar research compounds that may offer lower or unspecified purity levels. While 95% is a common research-grade standard, procurement decisions should verify this specification and consider if higher purity (e.g., >98%) is required for specific sensitive assays.

Purity Quality Control Procurement

Best-Fit Application Scenarios for Procuring N-(2-methylbenzyl)-2-phenoxypropanamide Based on Evidence


Fungicide Discovery: Exploring Structure-Activity Relationships in Oomycete and Fungal Control

Given the documented fungicidal activity of the 2-phenoxypropanamide scaffold against pathogens like Rhizoctonia solani and Erwinia amylovora , N-(2-methylbenzyl)-2-phenoxypropanamide is best suited as a tool compound in structure-activity relationship (SAR) studies. Its distinct N-(2-methylbenzyl) substitution offers a unique vector for probing the impact of increased lipophilicity and steric bulk on antifungal efficacy. Researchers investigating novel fungicides, particularly those targeting oomycetes or developing resistance-breaking compounds, would procure this compound to benchmark its activity against simpler phenoxypropanamides and establish the contribution of the 2-methylbenzyl group to potency and selectivity [1].

Herbicide Lead Optimization: Probing Lipophilic Modifications for Enhanced Uptake

The phenoxypropanamide class includes known herbicidal agents . The specific structural feature of N-(2-methylbenzyl)-2-phenoxypropanamide—the ortho-methyl substituted benzyl group—is a recognized strategy for modulating lipophilicity and, consequently, plant cuticle penetration [1]. Therefore, a key procurement scenario is for agricultural chemists engaged in lead optimization programs for herbicides. This compound serves as a valuable analog to test hypotheses regarding the relationship between N-benzyl substitution, LogP, and whole-plant herbicidal efficacy or selectivity against specific weed species.

Enzyme Inhibition Profiling: A Scaffold for Investigating Novel Biological Targets

While direct data for N-(2-methylbenzyl)-2-phenoxypropanamide is absent, the phenoxypropanamide scaffold has been identified in compounds with enzyme inhibitory activity, such as against IMPDH . This suggests the target compound is a relevant probe for biochemical screening. Its procurement is justified in a hit-to-lead or tool compound context where the goal is to explore the biological space of N-substituted phenoxypropanamides. The unique substitution pattern makes it a valuable addition to a focused library for screening against novel targets in infectious disease, inflammation, or oncology, with the understanding that it serves as a starting point for medicinal chemistry optimization rather than an optimized lead itself [1].

Physicochemical Property Benchmarking in Chemical Biology Toolkits

Given the lack of specific bioactivity data, a viable and low-risk procurement scenario is as a reference standard for physicochemical property benchmarking. Its calculated molecular weight (269.34 g/mol) and expected LogP (>3.2) position it within a defined property space . Chemical biologists or analytical chemists may procure this compound as a standard for calibrating lipophilicity measurements (e.g., HPLC retention time) or for validating computational models of membrane permeability. Its well-defined structure and commercially available purity make it suitable for such method development and validation purposes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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